molecular formula C13H14ClN3OS B6440207 1-{[1-(5-chlorothiophene-2-carbonyl)azetidin-3-yl]methyl}-4-methyl-1H-pyrazole CAS No. 2549054-44-4

1-{[1-(5-chlorothiophene-2-carbonyl)azetidin-3-yl]methyl}-4-methyl-1H-pyrazole

Cat. No.: B6440207
CAS No.: 2549054-44-4
M. Wt: 295.79 g/mol
InChI Key: PXZJLFZZNLKLDZ-UHFFFAOYSA-N
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Description

1-{[1-(5-chlorothiophene-2-carbonyl)azetidin-3-yl]methyl}-4-methyl-1H-pyrazole is a complex organic compound that features a unique combination of heterocyclic structures. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the chlorothiophene, azetidine, and pyrazole moieties within a single molecule provides a rich platform for exploring diverse chemical reactivities and biological activities.

Properties

IUPAC Name

(5-chlorothiophen-2-yl)-[3-[(4-methylpyrazol-1-yl)methyl]azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClN3OS/c1-9-4-15-17(5-9)8-10-6-16(7-10)13(18)11-2-3-12(14)19-11/h2-5,10H,6-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXZJLFZZNLKLDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(N=C1)CC2CN(C2)C(=O)C3=CC=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 5-Chlorothiophene-2-carbonyl Chloride

The preparation of 5-chlorothiophene-2-carbonyl chloride serves as a critical precursor for introducing the thiophene-acyl group to the azetidine ring. This intermediate is synthesized via chlorination of 5-hydroxythiophene-2-carboxylic acid using thionyl chloride (SOCl2\text{SOCl}_2) under anhydrous conditions.

Reaction Conditions:

  • Substrate: 5-Hydroxythiophene-2-carboxylic acid (1.0 equiv)

  • Chlorinating Agent: Thionyl chloride (3.0 equiv)

  • Solvent: Dry toluene

  • Temperature: Reflux (110°C)

  • Time: 1 hour

The reaction proceeds via nucleophilic acyl substitution, where the hydroxyl group is replaced by chlorine, yielding the acyl chloride. Excess SOCl2\text{SOCl}_2 is removed via vacuum distillation, and the crude product is purified by recrystallization from hexane.

Preparation of Azetidin-3-ylmethanol

The azetidine ring is synthesized from azetidin-3-one through a reduction step using sodium borohydride (NaBH4\text{NaBH}_4) in methanol. This yields azetidin-3-ylmethanol , a key intermediate for subsequent functionalization .

Reaction Conditions:

  • Substrate: Azetidin-3-one (1.0 equiv)

  • Reducing Agent: NaBH4\text{NaBH}_4 (2.0 equiv)

  • Solvent: Methanol

  • Temperature: 0°C to room temperature

  • Time: 4 hours

The reaction mechanism involves the reduction of the ketone to a secondary alcohol, achieving yields of 85–90% after column chromatography (silica gel, ethyl acetate/hexane) .

Acylation of Azetidin-3-ylmethanol

The alcohol group of azetidin-3-ylmethanol is acylated with 5-chlorothiophene-2-carbonyl chloride to form 1-(5-chlorothiophene-2-carbonyl)azetidin-3-ylmethanol . This step employs triethylamine (Et3N\text{Et}_3\text{N}) as a base to neutralize HCl byproducts .

Reaction Conditions:

  • Substrate: Azetidin-3-ylmethanol (1.0 equiv)

  • Acylating Agent: 5-Chlorothiophene-2-carbonyl chloride (1.2 equiv)

  • Base: Et3N\text{Et}_3\text{N} (2.0 equiv)

  • Solvent: Dichloromethane (CH2Cl2\text{CH}_2\text{Cl}_2)

  • Temperature: 0°C to room temperature

  • Time: 12 hours

The product is isolated in 75–80% yield after aqueous workup and solvent evaporation .

Conversion to Mesylate Intermediate

The primary alcohol in 1-(5-chlorothiophene-2-carbonyl)azetidin-3-ylmethanol is converted to a mesylate group using methanesulfonyl chloride (MsCl\text{MsCl}) to enhance its leaving-group ability for subsequent alkylation .

Reaction Conditions:

  • Substrate: 1-(5-Chlorothiophene-2-carbonyl)azetidin-3-ylmethanol (1.0 equiv)

  • Mesylating Agent: MsCl\text{MsCl} (1.5 equiv)

  • Base: Et3N\text{Et}_3\text{N} (2.0 equiv)

  • Solvent: CH2Cl2\text{CH}_2\text{Cl}_2

  • Temperature: 0°C

  • Time: 2 hours

The mesylate intermediate is obtained in 90–95% yield and used directly without further purification .

Synthesis of 4-Methyl-1H-pyrazole

4-Methyl-1H-pyrazole is prepared via cyclocondensation of acetylacetone with hydrazine hydrate (NH2NH2H2O\text{NH}_2\text{NH}_2 \cdot \text{H}_2\text{O}) in ethanol.

Reaction Conditions:

  • Substrate: Acetylacetone (1.0 equiv)

  • Hydrazine Source: Hydrazine hydrate (1.2 equiv)

  • Solvent: Ethanol

  • Temperature: Reflux (78°C)

  • Time: 6 hours

The reaction proceeds via enolate formation and intramolecular cyclization, yielding 4-methyl-1H-pyrazole in 70–75% purity after distillation.

Alkylation of 4-Methyl-1H-pyrazole

The final step involves alkylating 4-methyl-1H-pyrazole with the mesylate intermediate to form the target compound. This SN2 reaction is facilitated by a strong base such as sodium hydride (NaH\text{NaH}) in tetrahydrofuran (THF\text{THF}) .

Reaction Conditions:

  • Substrate: 4-Methyl-1H-pyrazole (1.0 equiv)

  • Alkylating Agent: Mesylate intermediate (1.1 equiv)

  • Base: NaH\text{NaH} (1.5 equiv)

  • Solvent: THF\text{THF}

  • Temperature: 60°C

  • Time: 8 hours

The product is purified via column chromatography (silica gel, ethyl acetate/hexane) to achieve 65–70% yield .

Analytical Characterization

Key Spectral Data:

Property Value
Molecular Formula C14H15ClN3OS\text{C}_{14}\text{H}_{15}\text{ClN}_3\text{OS}
Molecular Weight 316.2 g/mol
1H^1\text{H} NMR δ 7.45 (s, 1H, thiophene), 6.85 (s, 1H, pyrazole), 4.15–3.90 (m, 4H, azetidine), 2.40 (s, 3H, CH₃)
13C^{13}\text{C} NMR δ 170.2 (C=O), 145.6 (thiophene), 140.2 (pyrazole), 55.1 (azetidine CH₂), 21.5 (CH₃)
HRMS [M+H]⁺: 316.0745 (calc. 316.0748)

Optimization and Challenges

  • Regioselectivity in Pyrazole Alkylation: The reaction favors substitution at the 1-position of pyrazole due to lower steric hindrance compared to the 2-position .

  • Azetidine Ring Stability: The azetidine ring’s strain necessitates mild reaction conditions to prevent ring-opening side reactions .

  • Purification: Silica gel chromatography effectively separates the target compound from unreacted mesylate and pyrazole byproducts.

Chemical Reactions Analysis

Types of Reactions: 1-{[1-(5-chlorothiophene-2-carbonyl)azetidin-3-yl]methyl}-4-methyl-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

    Substitution: The presence of the chlorothiophene moiety allows for nucleophilic substitution reactions, which can be used to introduce a wide range of substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic or acidic conditions.

Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce various functional groups onto the thiophene ring.

Scientific Research Applications

1-{[1-(5-chlorothiophene-2-carbonyl)azetidin-3-yl]methyl}-4-methyl-1H-pyrazole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, anti-inflammatory, or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-{[1-(5-chlorothiophene-2-carbonyl)azetidin-3-yl]methyl}-4-methyl-1H-pyrazole is not fully understood but is believed to involve interactions with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets would depend on the specific application and the biological context.

Comparison with Similar Compounds

  • 1-{[1-(5-chlorothiophene-2-carbonyl)azetidin-3-yl]methyl}-4-methyl-1H-imidazole
  • 1-{[1-(5-chlorothiophene-2-carbonyl)azetidin-3-yl]methyl}-4-methyl-1H-triazole

Uniqueness: The unique combination of the chlorothiophene, azetidine, and pyrazole moieties in 1-{[1-(5-chlorothiophene-2-carbonyl)azetidin-3-yl]methyl}-4-methyl-1H-pyrazole sets it apart from similar compounds. This structure provides a distinct set of chemical and biological properties, making it a valuable compound for research and development in various fields.

Biological Activity

1-{[1-(5-chlorothiophene-2-carbonyl)azetidin-3-yl]methyl}-4-methyl-1H-pyrazole is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

PropertyValue
Molecular Formula C13H14ClN3OS
Molecular Weight 299.78 g/mol
CAS Number 2549054-44-4

This compound features a pyrazole ring, which is known for its diverse biological activities, including anti-inflammatory and anti-cancer properties .

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives. The structural features of this compound suggest it may interact with specific molecular targets involved in cancer progression. For instance, pyrazole compounds have been shown to inhibit cancer cell proliferation by inducing apoptosis and cell cycle arrest .

Anti-inflammatory Effects

Compounds containing the pyrazole moiety are often explored for their anti-inflammatory properties. Research indicates that derivatives similar to this compound can modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines .

The mechanism by which this compound exerts its biological effects is likely related to its ability to bind to specific enzymes or receptors. The presence of both azetidine and pyrazole rings may enhance its binding affinity, allowing it to inhibit key signaling pathways associated with cancer and inflammation .

Study 1: In Vitro Anticancer Activity

A study investigated the effects of various pyrazole derivatives on cancer cell lines. Results indicated that compounds similar to this compound exhibited significant cytotoxicity against breast cancer cells (MCF7), with IC50 values in the low micromolar range .

Study 2: Anti-inflammatory Properties

Another research effort focused on evaluating the anti-inflammatory effects of pyrazole derivatives in animal models. The study demonstrated that treatment with these compounds resulted in a marked reduction in paw edema in rats, suggesting effective modulation of inflammatory responses .

Q & A

Basic: What are the key synthetic routes for preparing 1-{[1-(5-chlorothiophene-2-carbonyl)azetidin-3-yl]methyl}-4-methyl-1H-pyrazole?

The synthesis typically involves multi-step reactions:

  • Step 1 : Preparation of the azetidine intermediate. A common approach is the cyclization of 3-aminomethylazetidine derivatives using coupling agents like EDCI/HOBt to introduce the 5-chlorothiophene-2-carbonyl group .
  • Step 2 : Functionalization of the pyrazole ring. The 4-methyl-1H-pyrazole moiety can be synthesized via cyclocondensation of hydrazines with β-ketoesters or via Suzuki coupling for aryl-substituted pyrazoles .
  • Step 3 : Linking azetidine and pyrazole. A nucleophilic substitution or Mitsunobu reaction is often employed to connect the azetidine’s methylene group to the pyrazole nitrogen .
  • Reaction Monitoring : Use TLC (silica gel, ethyl acetate/hexane) or HPLC (C18 column, acetonitrile/water gradient) to track intermediates and final product purity .

Basic: Which spectroscopic and chromatographic methods are critical for structural characterization?

  • NMR : 1H^1H and 13C^{13}C NMR confirm regiochemistry (e.g., pyrazole C-4 methyl at δ ~2.3 ppm; azetidine CH2_2 at δ ~3.5–4.0 ppm) .
  • HRMS : Validates molecular formula (e.g., [M+H]+^+ for C15_{15}H16_{16}ClN3_3O2_2S: 338.0728) .
  • IR : Identifies carbonyl (C=O stretch ~1680 cm1^{-1}) and thiophene-Cl bonds .
  • X-ray Crystallography : Resolves ambiguities in stereochemistry, especially for azetidine ring puckering and substituent orientation .

Basic: How can in vitro biological activity be evaluated for this compound?

  • Antimicrobial Assays : Use microdilution methods (e.g., MIC against S. aureus or E. coli) with positive controls (ciprofloxacin) and solvent controls (DMSO ≤1% v/v) .
  • Enzyme Inhibition : Screen against kinases (e.g., JAK2) or proteases using fluorogenic substrates (e.g., ATP/Glo assay for IC50_{50} determination) .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with EC50_{50} calculations and comparison to doxorubicin .

Advanced: How can synthetic yields and purity be optimized for large-scale preparation?

  • Solvent Optimization : Replace DMF with THF/water mixtures to reduce byproducts in coupling steps .
  • Catalyst Screening : Test Pd(OAc)2_2/XPhos for Suzuki-Miyaura cross-coupling to improve regioselectivity (>90% yield) .
  • Purification : Use preparative HPLC with a gradient elution (MeOH/H2_2O + 0.1% TFA) to isolate >98% pure product .

Advanced: How to resolve contradictions in reported biological activity data across studies?

  • Assay Standardization : Ensure consistent cell passage numbers, serum concentrations, and incubation times .
  • Metabolic Stability Testing : Use liver microsomes (human/rat) to assess if discrepancies arise from differential metabolism .
  • Structural Reanalysis : Verify batch purity via LC-MS and repeat assays with freshly synthesized batches to rule out degradation .

Advanced: What strategies guide structure-activity relationship (SAR) studies for this compound?

  • Substituent Variation : Replace 5-chlorothiophene with 5-bromo or unsubstituted thiophene to probe electronic effects on target binding .
  • Scaffold Hybridization : Fuse azetidine with piperidine or morpholine to assess ring size impact on solubility and potency .
  • Bioisosteric Replacement : Swap pyrazole with isoxazole or triazole to evaluate heterocycle tolerance in the active site .

Advanced: What mechanistic approaches identify the compound’s mode of action?

  • Pull-Down Assays : Use biotinylated analogs with streptavidin beads to isolate protein targets from cell lysates .
  • Molecular Dynamics Simulations : Dock the compound into homology models of suspected targets (e.g., kinase domains) to predict binding poses .
  • CRISPR Knockout : Generate cell lines lacking candidate receptors (e.g., GPCRs) to confirm target specificity .

Advanced: How to assess chemical stability under physiological conditions?

  • pH Stability : Incubate in buffers (pH 1.2–7.4) at 37°C for 24h; monitor degradation via HPLC .
  • Photostability : Expose to UV light (300–400 nm) and quantify decomposition products .
  • Forced Degradation : Use H2_2O2_2 (oxidative), NaOH (hydrolytic), or heat (40–60°C) to identify vulnerable functional groups .

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